N-mesityl-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
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Overview
Description
N-mesityl-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
The synthesis of N-mesityl-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multiple stepsThe final step involves the formation of the thioacetamide linkage under specific reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mesityl or methoxyphenyl positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
N-mesityl-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation.
Medicine: It is being investigated for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-mesityl-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent kinase inhibitor with a slightly different structure. N-mesityl-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C25H24N6O2S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H24N6O2S/c1-15-11-16(2)23(17(3)12-15)26-22(32)14-34-25-28-27-24-21-13-20(29-31(21)10-9-30(24)25)18-5-7-19(33-4)8-6-18/h5-13H,14H2,1-4H3,(H,26,32) |
InChI Key |
BRWJANDNPSDYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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